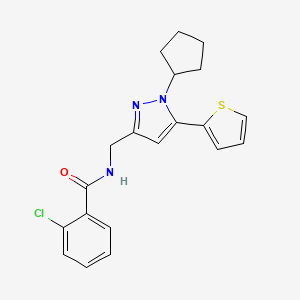

2-(Oxolan-3-yloxy)ethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Oxolan-3-yloxy)ethanesulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO4S . It has a molecular weight of 214.66. It is usually in the form of an oil .

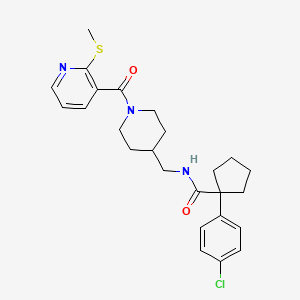

Molecular Structure Analysis

The InChI code for “2-(Oxolan-3-yloxy)ethanesulfonyl chloride” is 1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(Oxolan-3-yloxy)ethanesulfonyl chloride” is an oil with a density of 1.357 g/mL at 25 °C . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis and Thermolysis of Sulfonyl Chlorides

Sulfonyl chlorides, including derivatives similar to 2-(Oxolan-3-yloxy)ethanesulfonyl chloride, play a crucial role in synthetic chemistry. For instance, the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride demonstrate the chemical versatility and reactive nature of sulfonyl chloride compounds in producing various sulfonated products under different conditions (J. King & K. Khemani, 1985).

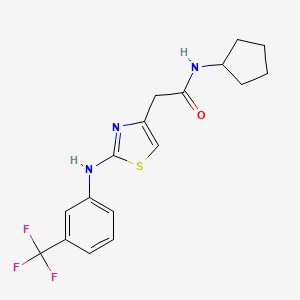

Heterocycle Synthesis

Sulfonyl chlorides serve as key intermediates in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. A method utilizing p-toluenesulfonyl chloride (TsCl)/NaOH showcases the generation of 2-amino-oxa or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas, indicating the potential for generating complex molecular architectures from simple sulfonyl chloride precursors (U. Heinelt et al., 2004).

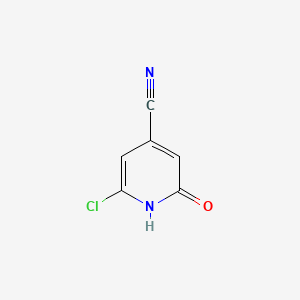

Environmental Science and Analytical Chemistry

In environmental science, sulfonyl chloride derivatives, including ethanesulfonic acid and oxanilic acid metabolites from acetanilide herbicides, are analyzed to understand the degradation and persistence of these chemicals in aquatic systems. Capillary zone electrophoresis and 1H NMR spectroscopy techniques are employed to separate and identify the stereoisomers of these metabolites, highlighting the importance of sulfonyl chloride derivatives in environmental monitoring and analysis (D. Aga et al., 1999).

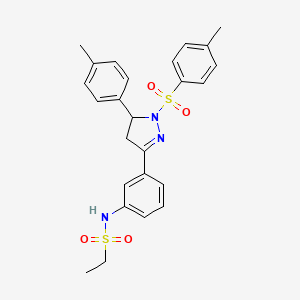

Advanced Material Synthesis

Sulfonyl chlorides are also pivotal in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, which are foundational building blocks for creating dendritic and other complex organic molecules. These compounds have potential applications in material science, drug delivery systems, and nanotechnology (V. Percec et al., 2001).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and is toxic if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation during handling .

Propriétés

IUPAC Name |

2-(oxolan-3-yloxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c7-12(8,9)4-3-11-6-1-2-10-5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVNZPAZIKJDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-3-yloxy)ethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)

![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)

![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)